N-[(2-Ethylhexyl)oxy]propan-1-amine
Description
N-[(2-Ethylhexyl)oxy]propan-1-amine (IUPAC name: 3-[(2-ethylhexyl)oxy]propan-1-amine) is a branched aliphatic amine featuring a 2-ethylhexyl ether group linked to a propan-1-amine backbone. Its molecular formula is C₁₁H₂₅NO (molecular weight: 187.32 g/mol). The compound is characterized by a hydrophobic 2-ethylhexyl chain, which enhances lipophilicity, and a primary amine group, enabling reactivity in chemical synthesis or coordination chemistry. Derivatives such as its N-acetate (C₁₃H₂₇NO₂, molecular weight: 229.36 g/mol) are documented, with applications in surfactants, corrosion inhibitors, or ligands for metal complexes .
Properties
CAS No. |
138324-61-5 |
|---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
N-(2-ethylhexoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-4-7-8-11(6-3)10-13-12-9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
LMPOSKUEVZHNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CONCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-Ethylhexyl)oxy]propan-1-amine can be synthesized through the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethylhexyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrocarbons.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
N-[(2-Ethylhexyl)oxy]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Ethylhexyl)oxy]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a Bronsted base, capable of accepting a proton from a donor (Bronsted acid). This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-[(2-Ethylhexyl)oxy]propan-1-amine and structurally or functionally related amines:
Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: Aromatic substituents (e.g., benzo[d]thiazolyl in OX03393) confer biological activity (e.g., enzyme inhibition), but ortho or meta substitution (as in OX03394 and OX03373) abolishes potency, highlighting the critical role of regiochemistry .
Branched ether amines like this compound are typically synthesized via alkylation of propan-1-amine with 2-ethylhexyl halides under basic conditions .
Physicochemical Properties :
- Lipophilicity : The 2-ethylhexyl group in the target compound increases oil solubility compared to simpler amines (e.g., N-(2-Methoxyethyl)-N-propylamine) .
- Coordination Chemistry : The primary amine group enables use as a ligand, as seen in cobaltate complexes (e.g., in ) .
Industrial vs. Pharmaceutical Applications :
- Aromatic amines (e.g., Duloxetine intermediate) are prioritized in drug synthesis, while aliphatic derivatives like the target compound are tailored for material science or corrosion inhibition .
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